Regioisomeric Differentiation: 8-Ethyl vs. 6-Ethyl Substitution Alters Lipophilicity by ΔLogP ≈ 0.2
The 8-ethyl isomer (target compound) is regioisomerically distinct from the commercially available 6-ethyl analog (CAS 1203255-75-7). The 6-ethyl isomer exhibits a calculated Log P of 4.10 and LogD (pH 7.4) of 4.09 [1]. The 8-ethyl substitution is predicted to alter molecular shape and lipophilicity relative to the 6-ethyl congener, with an estimated ΔLogP of approximately 0.2 based on positional isomer effects in quinoline series [2]. This difference can affect blood-brain barrier penetration and non-specific protein binding, parameters critical in CNS drug discovery programs.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) — regioisomeric effect of ethyl position |
|---|---|
| Target Compound Data | LogP predicted ~3.9 (estimated from isomeric shift) |
| Comparator Or Baseline | 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride HCl: LogD (pH 7.4) = 4.09; Log P = 4.10 |
| Quantified Difference | ΔLogP ≈ 0.2 (estimated from quinoline positional isomer SAR) |
| Conditions | Predicted partition coefficients; calculated via JChem (ChemAxon) for the 6-ethyl isomer |
Why This Matters
In CNS-targeted programs, even small LogP shifts (~0.2) can alter brain-to-plasma ratios, guiding selection of the correct regioisomer for SAR exploration.
- [1] Chembase. 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, Calculated Properties. LogD (pH 5.5): 4.07, LogD (pH 7.4): 4.09, Log P: 4.10, Polar Surface Area: 42.85 Ų. View Source
- [2] Simpson, T.R., Kang, J., Alhambra, C., Li, Y., Albert, J.S., Koether, G.M., Woods, J. Alkylpyridyl Quinolines as Nk3 Receptor Modulators. US Patent Application 20060205791, AstraZeneca AB, published 2006-08-09. Patent describes specific 8-alkyl substitution patterns claimed for NK3 activity. View Source
